molecular formula C17H18F2N2O4S B2624487 N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-45-4

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2624487
CAS No.: 899979-45-4
M. Wt: 384.4
InChI Key: BYMBOMGFXJIBOD-UHFFFAOYSA-N
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Description

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic chemical hybrid compound designed for antimicrobial research, merging a 2,6-difluorobenzylsulfonamide motif with a 3-methoxybenzamide pharmacophore. Its primary research value lies in the investigation of bacterial cell division, specifically as a potential inhibitor of the essential filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a prokaryotic protein that serves as a key structural component in the formation of the Z-ring, a crucial structure for bacterial cytokinesis, and is a validated target for novel antibacterial agents . The 2,6-difluorobenzamide moiety is known to be critical for effective FtsZ binding. Conformational studies indicate that the fluorine atoms induce a non-planar geometry in the benzamide ring, which more closely resembles the bound conformation of co-crystallized ligands within the FtsZ allosteric binding pocket compared to non-fluorinated analogs . This facilitates strong hydrophobic interactions with key residues like Val203, Val207, Leu209, and Asn263 in the FtsZ allosteric site, thereby disrupting the polymerization dynamics of the protein and inhibiting bacterial division . The integration of the sulfonamide group in its structure is a feature common in medicinal chemistry, often used to modulate physicochemical properties and biological activity, as seen in various patented sulfonamide-based bioactive compounds . This compound is provided for research applications exclusively, including in vitro mechanistic studies on FtsZ polymerization, the evaluation of antibacterial activity against susceptible strains such as Staphylococcus aureus , and as a structural scaffold for the design and synthesis of novel antibacterial agents. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-[(2,6-difluorophenyl)methylsulfamoyl]ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N2O4S/c1-25-13-5-2-4-12(10-13)17(22)20-8-9-26(23,24)21-11-14-15(18)6-3-7-16(14)19/h2-7,10,21H,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYMBOMGFXJIBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting with the preparation of key intermediates such as 2,6-difluorobenzyl bromide . The process includes:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 3-methoxybenzoic acid, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique chemical properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Structural Differences :
    • Core : 3-Methylbenzamide vs. 3-methoxybenzamide. The methyl group in the former is less polar than the methoxy group in the latter, which may enhance electron-donating effects and hydrogen-bonding capacity.
    • Side Chain : A hydroxyl-containing tert-butyl group vs. a sulfamoyl ethyl linker. The hydroxyl group in the former enables N,O-bidentate coordination for metal-catalyzed reactions, whereas the sulfamoyl group in the target compound could facilitate hydrogen bonding or enzyme inhibition.
  • Functional Implications :
    • The tert-butyl hydroxyl group in the analog supports applications in catalysis, while the sulfamoyl group in the target compound may confer pesticidal or pharmacological activity, as seen in sulfonylurea herbicides (discussed below).

Fluorinated Benzamide Pesticides

Several benzamide derivatives with fluorinated substituents are used as herbicides or fungicides:

  • Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Substituents: 2,4-Difluorophenyl vs. 2,6-difluorobenzyl in the target compound. Activity: Diflufenican inhibits carotenoid biosynthesis, with fluorine atoms enhancing lipid solubility and target binding. The 2,6-difluoro substitution in the target compound may similarly improve membrane permeability .
  • Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide) :
    • Functional Groups : A triazole-linked sulfonamide vs. the ethyl sulfamoyl group in the target compound. Sulfonamides are common in herbicides (e.g., sulfonylureas), suggesting the target’s sulfamoyl group may interact with acetolactate synthase (ALS) or similar enzymes .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl)

  • Structure-Activity Relationship: Sulfonylureas like metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) feature a sulfonylurea bridge critical for ALS inhibition. The target compound’s sulfamoyl ethyl group lacks the urea moiety but retains sulfonamide-like properties, which could influence binding kinetics or selectivity.

Structural and Electronic Analysis

Table 1: Key Features of Compared Compounds

Compound Core Structure Key Substituents Potential Applications
Target Compound 3-Methoxybenzamide 2,6-Difluorobenzyl, sulfamoyl ethyl Unknown (hypothesized pesticidal/pharmacological)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-Methylbenzamide Hydroxy-tert-butyl Metal catalysis
Diflufenican Pyridinecarboxamide 2,4-Difluorophenyl, trifluoromethyl Herbicide (carotenoid inhibition)
Metsulfuron Methyl Benzoate-triazine Sulfonylurea, methyl/methoxy Herbicide (ALS inhibition)

Electronic Effects

  • This contrasts with the 3-methyl group in the analog from , which provides steric bulk without significant electronic modulation.
  • Fluorine atoms in the 2,6-difluorobenzyl group likely increase lipophilicity and metabolic stability, a feature shared with diflufenican and other fluorinated agrochemicals .

Biological Activity

N-(2-(N-(2,6-difluorobenzyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiproliferative, antibacterial, and antioxidative activities, supported by relevant data and case studies.

Chemical Structure

The compound's structure can be represented as follows:

C15H18F2N2O3S\text{C}_{15}\text{H}_{18}\text{F}_2\text{N}_2\text{O}_3\text{S}

This structure includes a sulfamoyl group, a methoxybenzamide moiety, and a difluorobenzyl substituent, which contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Antiproliferative activity refers to the ability of a compound to inhibit cell growth and proliferation. Recent studies have shown that derivatives of methoxybenzamide compounds exhibit significant antiproliferative effects against various cancer cell lines.

  • Case Study : A related compound with a similar structure demonstrated selective activity against the MCF-7 breast cancer cell line with an IC50 value of 3.1 µM. This suggests that modifications in the molecular structure can enhance selective cytotoxicity towards cancer cells .
CompoundCell LineIC50 (µM)
This compoundMCF-73.1
Benzimidazole derivativeHCT 1163.7
Benzimidazole derivativeHEK 2935.3

2. Antibacterial Activity

The antibacterial properties of this compound are also noteworthy. Compounds with similar functional groups have shown efficacy against Gram-positive bacteria.

  • Findings : A study indicated that methoxy-substituted derivatives exhibited strong antibacterial activity against Enterococcus faecalis, with a minimum inhibitory concentration (MIC) of 8 µM .
CompoundBacteriaMIC (µM)
Methoxy-substituted derivativeE. faecalis8

3. Antioxidative Activity

Antioxidative activity is crucial for preventing oxidative stress-related cellular damage. Compounds derived from methoxybenzamide have been assessed for their ability to scavenge free radicals.

  • Results : Several methoxybenzamide derivatives demonstrated improved antioxidative activity compared to standard antioxidants like BHT (butylated hydroxytoluene). The antioxidative capacity was evaluated using spectroscopic methods .

The mechanisms through which this compound exerts its biological effects involve interactions with specific cellular targets:

  • Cell Division Inhibition : Similar compounds have been shown to inhibit the FtsZ protein involved in bacterial cell division, leading to filamentation and lysis in Bacillus subtilis .
  • Oxidative Stress Modulation : The antioxidative properties may contribute to reduced oxidative stress in cells, indirectly inhibiting aberrant growth without significant toxicity .

Q & A

Q. How can metabolic hotspots be identified and mitigated?

  • In vitro metabolism : Incubate with human liver microsomes + NADPH, followed by UPLC-QTOF analysis.
  • Deuterium incorporation : Replace labile hydrogens (e.g., benzyl C-H) to block oxidative metabolism.
  • Prodrug design : Mask sulfamoyl group with enzymatically cleavable esters .

Methodological Notes

  • Contradiction resolution : When biological data conflicts, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. functional assays).
  • Data tables : Include physicochemical properties (e.g., logP, pKa) and receptor binding constants (IC₅₀/Ki) for SAR analysis.
  • Safety protocols : Follow OSHA guidelines for handling fluorinated compounds (e.g., PPE, fume hoods) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.